molecular formula C10H5F6NO2 B6355819 3,5-Bis(trifluoromethyl)phenylglyoxylamide CAS No. 887268-11-3

3,5-Bis(trifluoromethyl)phenylglyoxylamide

Cat. No.: B6355819
CAS No.: 887268-11-3
M. Wt: 285.14 g/mol
InChI Key: UNYQKKSXPJEHDQ-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)phenylglyoxylamide is a chemical compound with the molecular formula C10H5F6NO It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a glyoxylamide moiety

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have shown potent growth inhibitory effects on drug-resistant bacteria .

Mode of Action

Related compounds have been found to inhibit the growth of planktonic gram-positive bacteria . This suggests that 3,5-Bis(trifluoromethyl)phenylglyoxylamide may interact with its targets in a way that inhibits bacterial growth.

Biochemical Pathways

It’s worth noting that similar compounds have been found to inhibit the growth of drug-resistant bacteria , suggesting that it may interfere with essential biochemical pathways in these organisms.

Result of Action

Related compounds have been found to inhibit the growth of drug-resistant bacteria , suggesting that it may have a similar bactericidal effect.

Action Environment

It’s worth noting that similar compounds have shown potent growth inhibitory effects on drug-resistant bacteria , suggesting that it may retain its efficacy in a variety of environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)phenylglyoxylamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with glycine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)phenylglyoxylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the glyoxylamide moiety to amines or alcohols.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3,5-Bis(trifluoromethyl)phenylglyoxylamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)benzylamine: Similar in structure but with an amine group instead of a glyoxylamide moiety.

    3,5-Bis(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of a glyoxylamide moiety.

    3,5-Bis(trifluoromethyl)phenylhydrazine: Features a hydrazine group instead of a glyoxylamide moiety.

Uniqueness

3,5-Bis(trifluoromethyl)phenylglyoxylamide is unique due to the presence of both trifluoromethyl groups and a glyoxylamide moiety. This combination imparts distinct chemical and physical properties, such as high stability and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F6NO2/c11-9(12,13)5-1-4(7(18)8(17)19)2-6(3-5)10(14,15)16/h1-3H,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYQKKSXPJEHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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